molecular formula C17H24O4 B033062 Nonyl hydrogen phthalate CAS No. 24539-59-1

Nonyl hydrogen phthalate

Cat. No.: B033062
CAS No.: 24539-59-1
M. Wt: 292.4 g/mol
InChI Key: LNKHFECVVLVFFE-UHFFFAOYSA-N
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Description

Nonyl hydrogen phthalate, also known as 2-[(Nonyloxy)carbonyl]benzoic acid, is an organic compound with the molecular formula C17H24O4. It is a member of the phthalate family, which are esters of phthalic acid. This compound is primarily used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonyl hydrogen phthalate can be synthesized through the esterification of phthalic anhydride with nonyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous esterification of phthalic anhydride with nonyl alcohol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to remove any unreacted alcohol and other by-products. The final product is purified through various separation techniques, such as high-performance liquid chromatography (HPLC), to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Nonyl hydrogen phthalate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nonyl hydrogen phthalate has a wide range of applications in scientific research, including:

    Chemistry: Used as a plasticizer in the production of flexible polyvinyl chloride (PVC) materials.

    Biology: Studied for its potential endocrine-disrupting effects and its impact on reproductive health.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and durability of polymer-based drug carriers.

    Industry: Widely used in the production of plastics, adhesives, lubricants, and personal care products.

Mechanism of Action

Nonyl hydrogen phthalate exerts its effects primarily through its interaction with nuclear receptors in various tissues. It is known to act as an endocrine disruptor, interfering with hormone synthesis, transport, and metabolism. The compound can bind to estrogen receptors, leading to altered gene expression and disruption of normal hormonal functions. This mechanism is particularly relevant in the context of its impact on reproductive health and development .

Comparison with Similar Compounds

Nonyl hydrogen phthalate is similar to other phthalates, such as di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP), in terms of its use as a plasticizer. it is unique in its specific nonyl group, which imparts distinct physical and chemical properties. Compared to DEHP and DINP, this compound may offer different levels of flexibility, durability, and toxicity .

List of Similar Compounds

Properties

IUPAC Name

2-nonoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-2-3-4-5-6-7-10-13-21-17(20)15-12-9-8-11-14(15)16(18)19/h8-9,11-12H,2-7,10,13H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKHFECVVLVFFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179282
Record name Nonyl hydrogen phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24539-59-1
Record name Monononyl phthalate
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URL https://commonchemistry.cas.org/detail?cas_rn=24539-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Nonyl hydrogen phthalate
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Record name Nonyl hydrogen phthalate
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Record name Nonyl hydrogen phthalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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